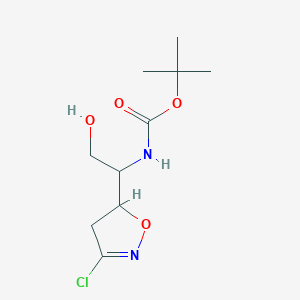

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

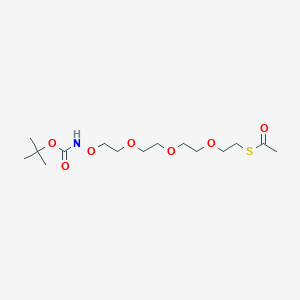

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol is a chiral organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloro substituent, and an isoxazole ring. These features make it a valuable intermediate in the synthesis of complex molecules and a subject of study in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Final Assembly: The protected amino group and the chloro-substituted isoxazole are coupled under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolethanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Chlorsubstituenten auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Amine, Thiole, in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Oxide oder Hydroxyl-Derivate.

Reduktion: Reduzierte Formen der Verbindung, bei denen Wasserstoff den Chlorsubstituenten ersetzt.

Substitution: Substituierte Derivate, bei denen Nucleophile die Chlor-Gruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und chiraler Verbindungen verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktion mit Enzymen und Rezeptoren untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorstufe für die Entwicklung von Medikamenten.

Industrie: Wird bei der Herstellung von Feinchemikalien und als Baustein bei der Synthese von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolethanol beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, wodurch die freie Aminogruppe freigelegt wird, die dann an weiteren biochemischen Reaktionen teilnehmen kann.

Wissenschaftliche Forschungsanwendungen

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolethanol: Besonders durch seine spezifische Kombination aus funktionellen Gruppen und chiralen Zentren.

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolepropan: Ähnliche Struktur, aber mit einer anderen Alkylkettenlänge.

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolebutan: Eine weitere ähnliche Verbindung mit einer variierenden Alkylkettenlänge.

Einzigartigkeit

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chlor-4,5-dihydro-5-isoxazolethanol zeichnet sich durch seine spezifische Kombination aus einer Boc-geschützten Aminogruppe, einem Chlorsubstituenten und einem Isoxazolring aus. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und eine potenzielle biologische Aktivität, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXRARYYNKAYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

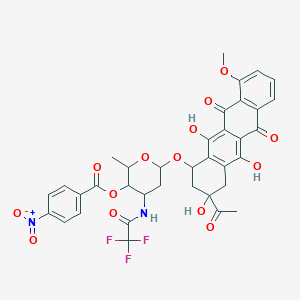

![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)

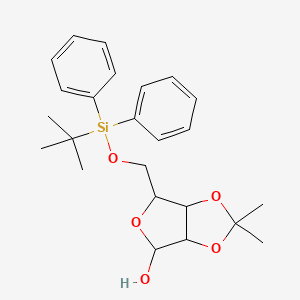

![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)

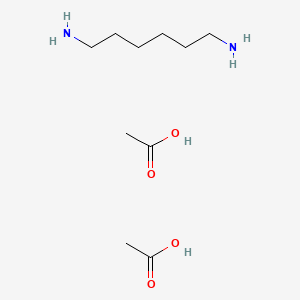

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)

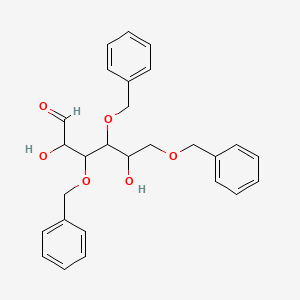

![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)